molecular formula C6H8O2 B152099 (R)-1-(Furan-2-yl)ethanol CAS No. 27948-61-4

(R)-1-(Furan-2-yl)ethanol

Cat. No. B152099
CAS RN: 27948-61-4
M. Wt: 112.13 g/mol
InChI Key: UABXUIWIFUZYQK-RXMQYKEDSA-N
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Description

(R)-1-(Furan-2-yl)ethanol is a chiral compound that can be synthesized through various chemical processes. It contains a furan ring, which is a five-membered aromatic ring with oxygen, and an ethanol group attached to the second carbon of the furan. This compound is of interest due to its potential applications in pharmaceuticals and as an intermediate in organic synthesis.

Synthesis Analysis

The synthesis of (R)-1-(Furan-2-yl)ethanol can be achieved through a chemoenzymatic approach. A notable method involves the asymmetric cyanohydrin reaction of furan-2-carbaldehyde with hydrocyanic acid, catalyzed by the hydroxynitrile lyase from Hevea brasiliensis. This reaction creates a highly enantioselective product, which upon reduction with sodium borohydride, yields (R)-1-(Furan-2-yl)ethanol with an enantiomeric excess of over 99.5%. This method has been successfully scaled up to kilogram production, demonstrating its viability for large-scale synthesis .

Molecular Structure Analysis

The molecular structure of (R)-1-(Furan-2-yl)ethanol consists of a furan ring, which contributes to the compound's aromatic character, and an ethanol moiety that introduces chirality. The presence of the hydroxyl group in the ethanol part of the molecule can lead to hydrogen bonding, affecting the compound's physical properties and reactivity.

Chemical Reactions Analysis

While the provided papers do not directly discuss the chemical reactions of (R)-1-(Furan-2-yl)ethanol, they do provide insights into related systems. For instance, Rhodium(III)-catalyzed reactions are known to facilitate the functionalization of alkenyl C-H bonds, leading to the synthesis of furans . Although this does not directly pertain to (R)-1-(Furan-2-yl)ethanol, it highlights the types of catalytic processes that could potentially be applied to modify the compound or synthesize it from different starting materials.

Physical and Chemical Properties Analysis

The physical and chemical properties of (R)-1-(Furan-2-yl)ethanol would be influenced by its functional groups. The aromatic furan ring and the hydroxyl group are likely to affect the compound's polarity, solubility, and boiling point. The chiral nature of the compound also means that it would have specific optical properties, such as optical rotation, which are important in the context of pharmaceutical applications where the chirality of a molecule can affect its biological activity.

Scientific Research Applications

Chemoenzymatic Synthesis

  • Lipase-Catalyzed Asymmetric Acylation : (R)-1-(Furan-2-yl)ethanol is used in the preparation of racemic 1-(furan-2-yl)ethanols for enantioselective acylation studies. This involves kinetic resolutions with lipase and acylating reagents, offering insights into enzymatic acylation and alcoholysis processes (Hara et al., 2013).

Catalysis

  • Catalyst in Hydrogenation Reactions : (R)-1-(Furan-2-yl)ethanol is used in the synthesis of various metal complexes, which are employed as catalysts for transfer hydrogenation of aromatic ketones. These catalysts achieve high conversion rates, emphasizing the utility of (R)-1-(Furan-2-yl)ethanol in catalytic reactions (Karakaş et al., 2022).

Biocatalysis

  • Kinetic Resolution with CaL-B : The compound is involved in the highly stereoselective enzymatic kinetic resolution of substituted racemic furylbenzthiazole-2-yl-ethanols and their acetates. This underscores its role in the development of enantiomerically enriched products (Bencze et al., 2010).

Chemical Synthesis

  • Synthesis of Pharmaceutical Intermediates : It is utilized in the large-scale synthesis of (R)-2-amino-1-(2-furyl)ethanol via a chemoenzymatic approach. The process highlights its importance in synthesizing chiral intermediates for laboratory production (Purkarthofer et al., 2006).

Environmental Applications

  • Inhibitor Studies in Ethanol Production : Research involving Corynebacterium glutamicum R for ethanol production under growth-arrested conditions has examined the effects of lignocellulose-derived inhibitors, including furans, on ethanol productivity. This study is crucial for understanding the industrial production of bioethanol (Sakai et al., 2007).

Molecular Design and Fluorescence

  • Development as a Fluorescent Probe : A coumarin-furan conjugate has been developed, incorporating 7-diethylamino-3-formylcoumarin (2'-furan formyl) hydrazone, for ratiometric fluorescent probing in ethanol-water systems. This application is significant for sensing and monitoring Zn2+ in environmental and biological systems (Li et al., 2017).

properties

IUPAC Name

(1R)-1-(furan-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c1-5(7)6-3-2-4-8-6/h2-5,7H,1H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UABXUIWIFUZYQK-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CO1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CO1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(Furan-2-yl)ethanol

CAS RN

27948-61-4
Record name (1R)-1-(furan-2-yl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
E Şahin - Molecular Catalysis, 2023 - Elsevier
Asymmetric bioreduction catalyzed by biocatalyst have shown considerable potential in the preparation of chiral alcohols. (R)-1-(furan-2-yl)ethanol ((R)-2) can be used precursor in the …
Number of citations: 2 www.sciencedirect.com
AS Bülbül, E Şahin - Chirality, 2023 - Wiley Online Library
Chiral heterocyclic alcohols are important precursors for production of pharmaceutical medicines and natural products. (S)‐1‐(furan‐2‐yl)propan‐1‐ol ((S)‐2) can be used production of …
Number of citations: 4 onlinelibrary.wiley.com
NS Çolak, E Kalay, E Şahin - Synthetic Communications, 2021 - Taylor & Francis
Asymmetric bioreduction of aromatic and heteroaromatic ketones is an important process in the production of precursors of biologically active molecules. In this study, the bioreduction …
Number of citations: 9 www.tandfonline.com
Y Baydaş, E Kalay, E Şahin - Chemical Papers, 2021 - Springer
Chiral heterocyclic secondary alcohols have received much attention due to their widespread use in pharmaceutical intermediates. In this study, Lactobacillus kefiri P2 biocatalysts …
Number of citations: 5 link.springer.com
M Bennamane, S Zeror, L Aribi‐Zouioueche - Chirality, 2015 - Wiley Online Library
Biocatalytic reduction of prochiral ketones using freshly ripened clementine mandarin (Citrus reticulata) in aqueous medium is reported. High enantioselectivities were observed, …
Number of citations: 22 onlinelibrary.wiley.com
TC Coombs, Lee, H Wong, M Armstrong… - The Journal of …, 2008 - ACS Publications
A unified strategy for the high-throughput synthesis of multigram quantities of the η 3 -oxopyranyl- and η 3 -oxopyridinylmolybdenum complexes TpMo(CO) 2 (η 3 -oxopyranyl) and TpMo…
Number of citations: 64 pubs.acs.org
ML Contente, I Serra, M Brambilla, I Eberini… - Applied microbiology …, 2016 - Springer
A new NADPH-dependent benzil reductase (KRED1-Pglu) was identified from the genome of the non-conventional yeast Pichia glucozyma CBS 5766 and overexpressed in E. coli. The …
Number of citations: 34 link.springer.com
Y Xie, M Wang, X Wu, C Chen, W Ma, Q Dong… - …, 2016 - Wiley Online Library
A pH‐responsive polymer has been synthesized successfully by means of copolymerization of dimethyl aminopropyl acrylamide (DMAPA) and N‐p‐styrenesulfonyl‐1,2‐…
M Veguillas, R Sola, L Shaw… - European Journal of …, 2016 - Wiley Online Library
Herein we report an efficient catalytic system for the titanium‐promoted enantioselective addition of organolithium reagents to aldehydes, based on chiral Ar‐BINMOL ligands. …
V Stepanenko, M De Jesús, W Correa… - Tetrahedron …, 2009 - Elsevier
Prochiral heteroaryl ketones containing furan, thiophene, chroman, and thiochroman moieties were successfully reduced in the presence of 1–10mol% of spiroaminoborate ester 1 with …
Number of citations: 43 www.sciencedirect.com

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